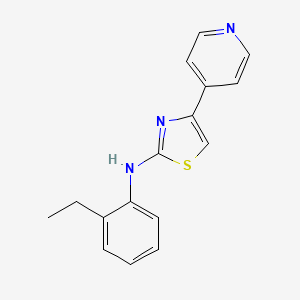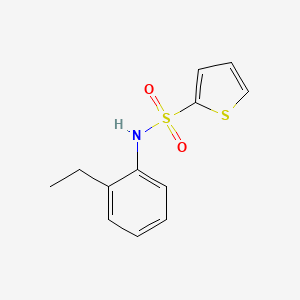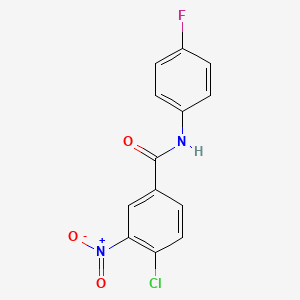
4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide
Overview
Description
4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a fluorophenyl group at the N-position, and a nitro group at the 3rd position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3rd position.
Amination: The nitro compound is then subjected to a nucleophilic substitution reaction with 4-fluoroaniline in the presence of a suitable base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products
Reduction: 4-chloro-N-(4-fluorophenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluorophenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-chloro-N-(4-methylphenyl)-3-nitrobenzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-6-1-8(7-12(11)17(19)20)13(18)16-10-4-2-9(15)3-5-10/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPRTADXNDRREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-chlorophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B5685391.png)
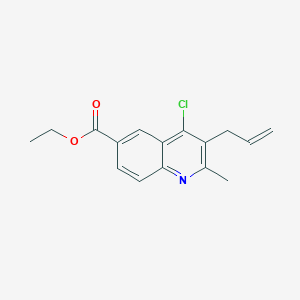
![ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5685397.png)
![4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-1-BENZENESULFONAMIDE](/img/structure/B5685411.png)
![1-AZEPANYL[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE](/img/structure/B5685415.png)
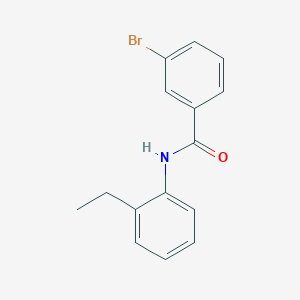
![3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole](/img/structure/B5685423.png)
![2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol](/img/structure/B5685429.png)
![[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone](/img/structure/B5685434.png)
![N'-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE](/img/structure/B5685437.png)
![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinazolin-2(1H)-one](/img/structure/B5685444.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-(methoxymethyl)pyridine-2-carboxamide](/img/structure/B5685454.png)
